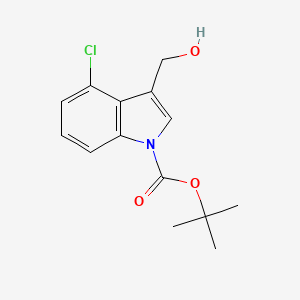

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate

Description

Historical Context of Indole Derivatives

The study of indole derivatives traces its origins to the mid-19th century, beginning with the isolation of indole itself. In 1866, Adolf von Baeyer first isolated indole during his investigations into the structure of indigo dye. This discovery marked the foundation of indole chemistry, which expanded rapidly with the development of synthetic methods. The Fischer indole synthesis, reported in 1883, became a cornerstone for generating indole scaffolds from phenylhydrazines and carbonyl compounds under acidic conditions. Another pivotal method, the Baeyer–Emmerling synthesis (1869), enabled indole formation from ortho-nitrocinnamic acid and iron powder in basic media. These early methodologies laid the groundwork for exploring substituted indoles, including halogenated and functionalized derivatives.

By the 20th century, indole chemistry diversified into medicinal applications. The discovery of biologically active indole alkaloids, such as reserpine and strychnine, highlighted their pharmacological potential. Advances in protecting-group strategies, such as the introduction of the tert-butoxycarbonyl (Boc) group in the 1950s, further facilitated the synthesis of complex indole derivatives. Today, indole scaffolds are integral to pharmaceuticals, agrochemicals, and materials science, with modern techniques like metal-catalyzed cross-couplings refining their synthetic accessibility.

Significance of tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate

This compound exemplifies the structural versatility of indole derivatives. Its molecular architecture combines three critical features:

- tert-Butyl Carbamate (Boc) Group : Positioned at the indole nitrogen (N1), this group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack during synthetic transformations.

- Chlorine Substituent : The electron-withdrawing chlorine atom at the 4-position directs electrophilic substitution reactions to specific sites on the indole ring, enabling regioselective functionalization.

- Hydroxymethyl Group : The hydroxymethyl moiety at the 3-position serves as a handle for further derivatization, such as oxidation to carboxylic acids or esterification, broadening its utility in drug discovery.

This compound is primarily employed as an intermediate in organic synthesis. For instance, it has been utilized in the development of kinase inhibitors and antimicrobial agents, where the indole core acts as a bioisostere for purine or pyridine rings. Its structural features align with trends in medicinal chemistry, where halogenation and hydroxylation are common strategies to modulate bioavailability and target binding.

Classification within Indole Chemistry

This compound belongs to the subclass of N-protected, polysubstituted indoles . Its classification is defined by:

- Substitution Pattern :

- Synthetic Accessibility : The compound is typically synthesized via Friedel–Crafts acylation or palladium-catalyzed cross-coupling, leveraging the indole ring’s inherent nucleophilicity.

- Role in Drug Discovery : As a building block, it contributes to libraries of indole-based compounds screened for anticancer, antiviral, and anti-inflammatory activities.

Comparative analysis with related indole derivatives reveals its unique balance of reactivity and stability. For example, unlike simpler indoles lacking protective groups, the Boc moiety in this compound allows for controlled deprotection under mild acidic conditions, enabling sequential synthetic steps without degrading sensitive functional groups. Similarly, the chlorine atom’s presence differentiates it from non-halogenated analogs, offering distinct electronic profiles for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

tert-butyl 4-chloro-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSIAONIRALTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654315 | |

| Record name | tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-01-2 | |

| Record name | tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate is an organic compound characterized by its unique indole structure, which has garnered attention for its potential biological activities. This compound, with the molecular formula C14H16ClNO3, is notable for its applications in pharmaceutical sciences, particularly in the development of anti-cancer and anti-inflammatory agents.

The compound has a molecular weight of approximately 281.73 g/mol and features a tert-butyl group that enhances its lipophilicity, making it suitable for various chemical applications. Its structural characteristics include:

- Indole Core : A bicyclic compound composed of a benzene ring fused to a pyrrole ring.

- Chloro and Hydroxymethyl Substituents : These groups are critical for the compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines. Key findings include:

- Tumor Growth Inhibition : Studies report a significant reduction in tumor size in animal models treated with this compound, suggesting its potential as an anti-cancer agent .

- Mechanism of Action : Although the exact mechanism remains to be fully elucidated, it is believed that the indole moiety plays a crucial role in modulating cellular pathways involved in cancer proliferation .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers, thereby indicating potential applications in treating inflammatory diseases. Clinical trials have reported:

- Reduction in Inflammatory Markers : Data supports that compounds derived from this indole structure can significantly lower markers associated with inflammation .

- Pain Relief : Clinical evaluations suggest efficacy in providing analgesic effects, contributing to its therapeutic profile .

Synthetic Pathways

The synthesis of this compound can be achieved through various organic reactions. Notable methods include:

- Catalytic Reactions : Utilizing catalysts to facilitate the formation of the compound from simpler precursors.

- Green Chemistry Approaches : Employing environmentally friendly methods to synthesize this compound while maintaining high yields and purity .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | C14H16ClNO3 | Contains a formyl group affecting reactivity |

| Tert-butyl 4-methylthio-3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17ClNO3S | Incorporates a methylthio group influencing solubility |

| Tert-butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H16BrClNO3 | Bromine substitution offers different electronic properties |

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of this compound against human tumor cell lines, demonstrating IC50 values in the nanomolar range .

- Preclinical Models : Research involving animal models indicated substantial tumor regression and improved survival rates among subjects treated with this compound compared to controls .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. The indole structure is prevalent in many natural products and pharmaceuticals, making this compound valuable for creating new therapeutic agents.

Reactivity and Functionalization

The compound can undergo various chemical transformations, including chlorination and oxidation reactions. For instance, it has been utilized in the synthesis of chlorinated indoles, which are important intermediates in organic synthesis due to their reactivity and ability to form complex structures . The regioselective chlorination of indoles using tert-butyl hypochlorite (tBuOCl) has shown promising results, allowing for the formation of diverse chlorinated products with high yields .

Pharmaceutical Applications

Potential Antiviral Agents

Research indicates that derivatives of indoles, including those synthesized from this compound, have been investigated for their antiviral properties. Specifically, compounds derived from this scaffold have demonstrated activity against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The modification of the indole structure can enhance its biological activity and selectivity.

Anticancer Activity

Indole derivatives have also been explored for their anticancer properties. Studies have shown that certain chlorinated indoles exhibit cytotoxic effects against various cancer cell lines. The ability to modify the this compound structure allows researchers to optimize these compounds for enhanced efficacy against specific cancer types.

Case Studies and Research Findings

Synthesis of Chlorinated Indoles

A notable case study involved the use of this compound as a precursor for synthesizing chlorinated oxindoles. In controlled experiments, the compound underwent chlorination using tBuOCl under mild conditions, yielding various chlorinated products with excellent atom economy . The results are summarized in the following table:

| Reaction Conditions | Yield (%) | Product Type |

|---|---|---|

| tBuOCl (3.0 equiv), THF, 60°C | 77 | 2-chloro-3-oxoindoline |

| tBuOCl (4.0 equiv), EtOAc | 99 | 2,2-dichloro-3-oxindole |

| tBuOCl (4.0 equiv), EtOAc | 52 | Decarboxylative chlorination |

This data illustrates the compound's effectiveness as a starting material in synthesizing valuable chlorinated intermediates.

Chemical Reactions Analysis

Protection of the Hydroxymethyl Group

The primary alcohol in the hydroxymethyl group undergoes silylation for temporary protection during multi-step syntheses. tert-Butyldimethylsilyl (TBDMS) ether formation is achieved using TBDMS-Cl and imidazole in dimethylformamide (DMF) as a catalyst .

Example reaction conditions :

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| TBDMS-Cl (1.2 eq), imidazole (2.5 eq) | DMF | 0°C → RT | >90% |

This protection strategy prevents unwanted oxidation or nucleophilic reactions at the hydroxymethyl site during subsequent steps.

Oxidation to Aldehyde Functionality

The hydroxymethyl group can be oxidized to a formyl group, yielding tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate. This transformation is critical for introducing electrophilic sites for further derivatization.

Oxidation methods :

-

Swern oxidation (oxalyl chloride/DMSO)

-

Pyridinium chlorochromate (PCC) in dichloromethane

Key application :

The aldehyde intermediate participates in:

-

Wittig reactions for carbon-carbon bond formation

Nucleophilic Aromatic Substitution at Chloro Position

The chloro substituent at the 4-position undergoes substitution reactions under strong basic conditions.

Example : Reaction with lithium diisopropylamide (LDA) and triisopropyl borate generates boronic acid derivatives :

| Step | Conditions | Result |

|---|---|---|

| 1 | LDA (2.5 eq), THF, 0°C | Deprotonation |

| 2 | Triisopropyl borate (1.5 eq) | Boron incorporation |

| Workup | 2N HCl, EtOAc extraction | Isolation of boronic acid |

This boronate intermediate facilitates Suzuki-Miyaura cross-coupling with aryl halides, enabling biaryl indole synthesis.

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to expose the indole nitrogen:

Standard protocol :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at RT

-

Hydrochloric acid (HCl) in dioxane/water mixtures

Impact :

-

Generates 4-chloro-3-(hydroxymethyl)-1H-indole, a reactive scaffold for:

Functionalization via Hydroxymethyl Group

The hydroxymethyl group participates in:

-

Esterification with acyl chlorides (e.g., acetyl chloride)

-

Etherification using alkyl halides under basic conditions

Representative data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | Acetate ester | 85% |

| Methyl ether formation | CH₃I, K₂CO₃, DMF | Methoxy derivative | 78% |

Comparative Reactivity with Analogues

Functional group variations significantly alter reactivity:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Reactivity and Pharmacological Relevance

Chlorine-Substituted Analogs

- This compound : The C4 chlorine enhances electrophilic aromatic substitution reactivity, enabling regioselective modifications. The hydroxymethyl group at C3 is amenable to oxidation (to carboxylic acid) or protection as mesylates for nucleophilic displacement .

- tert-Butyl 6-chloro-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9c) : The nitrovinyl group at C3 participates in Michael addition reactions, making it a precursor for β-nitroamine derivatives with antitumor activity .

Piperazine-Modified Derivatives

- tert-Butyl 4-chloro-3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-indole-1-carboxylate (11c): The piperazine moiety improves solubility and binding affinity to dopamine receptors. In vitro studies show nanomolar potency at D2/D3 receptors, highlighting its role in neurodegenerative disease drug development .

Boronate Esters

- tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate : The boronate ester at C3 facilitates Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification into biaryl indoles for kinase inhibitor discovery .

Preparation Methods

General Synthetic Strategy

Starting Material:

The synthesis often begins with 4-chloroindole or a suitably substituted 4-chloroindole derivative.Protection of Indole Nitrogen:

The indole nitrogen is protected by reaction with tert-butyl chloroformate (Boc2O) under basic conditions to form the tert-butyl carboxylate ester. This step prevents unwanted side reactions on the nitrogen during subsequent functionalization.Hydroxymethylation at the 3-Position:

The 3-position of the indole ring is functionalized with a hydroxymethyl group (-CH2OH). This can be achieved by directed lithiation or metalation at the 3-position followed by quenching with formaldehyde or paraformaldehyde.Purification:

The final product is purified by chromatographic techniques such as silica gel column chromatography, often using mixtures of ethyl acetate and hexane as eluents.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Boc Protection | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Protects N-H of indole |

| 2 | Directed Lithiation | n-Butyllithium or LDA at -78°C, THF solvent | Selective lithiation at C-3 position |

| 3 | Hydroxymethylation | Quenching with paraformaldehyde or formaldehyde, room temperature to reflux | Introduces hydroxymethyl group at C-3 |

| 4 | Workup and Purification | Aqueous quench, extraction, chromatography | Isolates pure this compound |

Research Findings and Data Tables

Physical and Chemical Properties Relevant to Preparation

Summary of Preparation Notes

- The Boc-protection of the indole nitrogen is critical to avoid side reactions during lithiation and hydroxymethylation steps.

- Directed lithiation at the 3-position is the most reliable method to introduce the hydroxymethyl group with regioselectivity.

- Reaction conditions require anhydrous solvents and low temperatures (-78°C) during lithiation to prevent side reactions.

- Purification by chromatography ensures high purity (>95%) as required for research and pharmaceutical applications.

- The compound should be stored at 2-8°C in sealed containers to maintain stability.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate, and what reaction conditions are critical for achieving high yields?

A widely used method involves starting from 5-bromo-3-formylindole-1-carboxylate. The aldehyde group is reduced to a hydroxymethyl moiety using NaBH₄ in methanol, achieving ~98% yield. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-dimethylaminopyridine (DMAP) ensures regioselectivity at the indole N1 position . Critical factors include solvent choice (e.g., CH₂Cl₂ for Boc protection), temperature control (0–25°C), and avoiding moisture to prevent premature deprotection.

Table 1: Key Synthesis Steps

| Step | Reactants/Conditions | Key Product | Yield |

|---|---|---|---|

| 1 | 5-bromo-3-formylindole, NaBH₄, MeOH | 5-bromo-3-(hydroxymethyl)indole | 98% |

| 2 | Boc₂O, DMAP, CH₂Cl₂ | tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | 95% |

Q. How is this compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is pivotal. For example:

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, aromatic H), 5.15 (s, -CH₂OH), 1.65 (s, Boc tert-butyl) .

- ¹³C NMR : Signals at δ 154.8 (C=O of Boc), 125–130 (aromatic carbons), and 80.5 (tert-butyl C) confirm the structure . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 312.0845) .

Q. In what bioactive compound syntheses has this compound been utilized as an intermediate?

It serves as a precursor for anti-HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the chloro and hydroxymethyl groups enable further functionalization . It also acts as a building block for natural products like Indiacen A/B, where the indole core is modified via cross-coupling reactions .

Advanced Research Questions

Q. What strategies control regioselectivity during functionalization of the indole core?

Steric and electronic effects dictate substitution patterns. For example, the Boc group at N1 directs electrophilic substitution to C4/C6 positions. Chlorination at C4 is achieved using N-chlorosuccinimide (NCS) in DMF, while hydroxymethylation at C3 is guided by prior formylation and reduction . Computational modeling (e.g., DFT) predicts reactive sites, aiding in rational design .

Q. How can X-ray crystallography resolve ambiguities in structural determination of derivatives?

Single-crystal X-ray diffraction with SHELXL refinement confirms bond angles, torsion angles, and hydrogen-bonding networks. For example, the Boc group’s orientation and the indole ring planarity were validated using SHELX algorithms, resolving discrepancies in NMR assignments .

Q. What side products arise during synthesis, and how are they minimized?

Common side products include:

- Over-chlorination : Excess NCS leads to di/tri-chlorinated indoles. Controlled stoichiometry (1.1 eq NCS) and reaction monitoring via TLC mitigate this .

- Boc Deprotection : Acidic conditions (e.g., TFA) prematurely remove Boc. Neutral pH and anhydrous solvents are critical during intermediate steps . Side products are characterized by LC-MS and separated via silica gel chromatography .

Q. How do reaction solvents and catalysts influence synthesis efficiency?

- Solvents : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while CH₂Cl₂ improves Boc protection yields .

- Catalysts : DMAP accelerates Boc activation via nucleophilic catalysis, reducing reaction time from 24h to 4h .

- Reducing Agents : NaBH₄ selectively reduces aldehydes without affecting ester groups, whereas LiAlH₄ may over-reduce .

Q. What recent advancements in protecting group strategies enhance its utility in multi-step syntheses?

Orthogonal protection (e.g., tert-butyldimethylsilyl [TBS] for hydroxymethyl) allows sequential functionalization. For instance, TBS-protected derivatives undergo Suzuki-Miyaura coupling at C5, followed by deprotection under mild conditions (e.g., TBAF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.